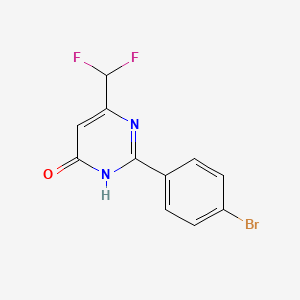

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol

Description

BenchChem offers high-quality 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H7BrF2N2O |

|---|---|

Molecular Weight |

301.09 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4-(difluoromethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H7BrF2N2O/c12-7-3-1-6(2-4-7)11-15-8(10(13)14)5-9(17)16-11/h1-5,10H,(H,15,16,17) |

InChI Key |

FHLHZTHHAPBDKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale

The development of fluorinated heterocycles is a cornerstone of modern medicinal chemistry and agrochemical design. The target compound, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol , is a highly versatile building block. It features two critical handles:

-

4-Bromophenyl Moiety: Serves as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [[1]]([Link]).

-

Difluoromethyl (

) Group: Acts as a lipophilic hydrogen-bond donor. Unlike the purely electron-withdrawing and hydrophobic trifluoromethyl (

This whitepaper provides an in-depth, self-validating protocol for synthesizing this pyrimidine core, focusing on the physicochemical causality behind each operational step.

Retrosynthetic Strategy & Mechanistic Pathway

The construction of the pyrimidine ring relies on a classic Pinner-type cyclocondensation. The strategy disconnects the central heterocycle into a

Mechanistically, the reaction proceeds through a cascade:

-

Deprotonation: The bench-stable 4-bromobenzamidine hydrochloride is neutralized by sodium methoxide to generate the active nucleophile.

-

Cyclization (Aminolysis): The secondary amidine nitrogen attacks the ester carbonyl, expelling ethanol and closing the six-membered ring.

-

Aromatization: Dehydration drives the system into a stable aromatic pyrimidine, which exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms.

Retrosynthetic assembly and mechanistic pathway of the pyrimidine core.

Reagent Selection & Quantitative Metrics

To ensure reproducibility, the stoichiometry and conditions must be strictly controlled. Sodium methoxide (NaOMe) in methanol is prioritized over weaker bases (like

Table 1: Standardized Reagent Quantities (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| 4-Bromobenzamidine HCl | 235.51 | 1.00 | 2.36 g | Nucleophile ( |

| Ethyl 4,4-difluoroacetoacetate | 166.12 | 1.10 | 1.83 g | Dielectrophile ( |

| Sodium Methoxide (30% in MeOH) | 54.02 | 2.50 | 4.60 mL | Deprotonation & Cyclization Base |

| Methanol (Anhydrous) | 32.04 | Solvent | 25.0 mL | Reaction Medium |

Table 2: Optimization of Reaction Conditions

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| 1 | DMF | 80 | 12 | 45 | Poor solubility of amidine base; incomplete conversion. | |

| 2 | NaOEt | EtOH | 78 | 16 | 72 | Good conversion, but minor transesterification byproducts observed. |

| 3 | NaOMe | MeOH | 65 | 14 | 88 | Optimal deprotonation; clean cyclization; product precipitates easily. |

| 4 | t-BuOK | THF | 65 | 18 | 55 | Steric hindrance of base slows down the cyclization step. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Amidine Free-Basing

-

Action: Suspend 4-bromobenzamidine HCl (2.36 g, 10 mmol) in anhydrous MeOH (15 mL) in a 100 mL round-bottom flask under an inert argon atmosphere. Cool to 0 °C. Add NaOMe solution (4.60 mL, 25 mmol) dropwise over 10 minutes.

-

Causality: The HCl salt is bench-stable but unreactive. NaOMe neutralizes the salt to generate the highly nucleophilic free amidine in situ.

-

Validation Checkpoint: The thick suspension must transition to a finer, more translucent suspension of NaCl. If the mixture remains clumpy, stirring is insufficient.

Step 2: Electrophile Addition

-

Action: Dilute ethyl 4,4-difluoroacetoacetate (1.83 g, 11 mmol) in anhydrous MeOH (10 mL) and add it dropwise to the reaction mixture at 0 °C over 15 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes, minimizing unwanted self-condensation (Claisen-type) of the

-keto ester.

Step 3: Cyclocondensation

-

Action: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 14 hours.

-

Causality: While the initial imine formation is rapid at room temperature, the subsequent intramolecular aminolysis of the ester requires thermal energy to overcome the activation barrier for ring closure.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the UV-active amidine starting material (

) and the appearance of a new highly UV-active spot (

Step 4: Quenching and pH Adjustment

-

Action: Cool the mixture to room temperature and concentrate in vacuo to remove methanol. Resuspend the crude residue in distilled water (30 mL). Slowly add 1M HCl until the pH reaches 4.5–5.0.

-

Causality: The synthesized pyrimidin-4-ol is amphoteric (pKa ~ 8.5). In the highly basic reaction mixture, it exists as a fully soluble sodium phenoxide-like salt. Adjusting the pH to its isoelectric point forces the neutral molecule to precipitate.

-

Validation Checkpoint (Critical): A dense off-white precipitate must form precisely as the pH drops below 6.0. If the solution remains clear, verify with pH paper that the solution is not still basic.

Step 5: Isolation and Purification

-

Action: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (

mL) followed by ice-cold ethanol (5 mL). Dry under high vacuum at 45 °C for 12 hours. -

Causality: Cold water washes away residual NaCl and sodium acetate. The cold ethanol wash removes traces of unreacted

-keto ester without dissolving the target pyrimidine.

Experimental workflow and troubleshooting decision tree for the synthesis.

Analytical Characterization Expectations

To verify the structural integrity of the final product, the following spectroscopic signatures should be confirmed:

-

H NMR (400 MHz, DMSO-

-

A broad singlet at

~ 13.0 ppm (1H, -

Two doublets in the aromatic region at

~ 8.10 ppm (2H) and 7.75 ppm (2H) corresponding to the para-substituted bromophenyl ring. -

A distinct triplet at

~ 6.90 ppm ( -

A singlet at

~ 6.80 ppm (1H) for the pyrimidine C5 proton.

-

-

F NMR (376 MHz, DMSO-

-

LC-MS (ESI+): Expected

at

References

-

Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein-Institut. Available at:[Link]

-

European Journal of Medicinal Chemistry. Anti-Pneumocystis carinii pneumonia activity of dicationic 2,4-diarylpyrimidines. PubMed (NIH). Available at:[Link]

-

ResearchGate. One-pot synthesis of difluoromethyl-containing 1,2,3,4-tetrahydropyridines. Available at:[Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol

Foreword: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

Proposed Synthetic Pathway and Purification

A robust structural elucidation begins with a pure sample. The proposed synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is a multi-step process requiring careful monitoring and purification at each stage. A plausible synthetic route can be adapted from established methods for pyrimidine synthesis.[3][4]

Synthetic Workflow

The synthesis initiates with a condensation reaction, a common strategy for forming the pyrimidine ring.[4]

Caption: Proposed synthesis and purification workflow.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add 4-bromobenzamidine hydrochloride. Stir the mixture at room temperature for 30 minutes.

-

Condensation: Add ethyl 4,4-difluoroacetoacetate dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is the crude product.

-

Purification:

-

Collect the crude product by filtration and wash with cold ethanol.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound. Further purification, if necessary, can be achieved by column chromatography.

-

Spectroscopic Characterization: A Multi-faceted Approach

No single technique can definitively elucidate a novel structure. A synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.[5] For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all critical.

-

Aromatic Region: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets, due to the coupling of ortho and meta protons.

-

Pyrimidine Proton: A singlet corresponding to the proton at the 5-position of the pyrimidine ring is expected.

-

Difluoromethyl Proton: The proton of the CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms (¹JHF).

-

Hydroxyl Proton: A broad singlet for the -OH group, which may be exchangeable with D₂O.

-

Aromatic Carbons: Four distinct signals are expected for the bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic lower intensity.

-

Pyrimidine Carbons: Signals for the C2, C4, C5, and C6 carbons of the pyrimidine ring will be observed. The C4 (attached to -OH) and C6 (attached to -CHF₂) will be significantly influenced by these substituents.

-

Difluoromethyl Carbon: The carbon of the CHF₂ group will appear as a triplet in the proton-coupled spectrum due to ¹JCF coupling.

¹⁹F NMR is highly sensitive to the chemical environment and is crucial for confirming the presence and nature of the difluoromethyl group.[6]

-

A doublet is expected for the two equivalent fluorine atoms of the CHF₂ group, arising from coupling to the geminal proton (¹JFH). The chemical shift will be characteristic of a difluoromethyl group attached to an sp² carbon.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and connectivity.

-

Molecular Ion Peak: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of one bromine atom.[9]

-

Fragmentation: Key fragmentation pathways may include the loss of the difluoromethyl group or cleavage of the pyrimidine ring.

| Technique | Expected Observations | Inference |

| ¹H NMR | Two doublets (aromatic), singlet (pyrimidine-H), triplet (CHF₂), broad singlet (OH) | Presence of 4-substituted phenyl ring, pyrimidine core, CHF₂ group, and hydroxyl group. |

| ¹³C NMR | Signals for aromatic and pyrimidine carbons, triplet for CHF₂ carbon | Confirms the carbon skeleton and the presence of the difluoromethyl group. |

| ¹⁹F NMR | Doublet | Confirms the CHF₂ group and its coupling to a single proton. |

| MS (EI) | Molecular ion peaks with a 1:1 isotopic pattern for Br | Confirms the molecular weight and the presence of one bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the pyrimidine ring.

-

C-F Stretching: Strong absorption bands in the 1000-1200 cm⁻¹ region, indicative of the C-F bonds in the difluoromethyl group.

-

C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Definitive Structure Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides unambiguous proof of connectivity, stereochemistry, and the solid-state conformation.[1][10][11]

Crystallography Workflow

Caption: Workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., acetonitrile, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data. This will yield precise bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and the tautomeric form of the pyrimidin-4-ol.

Integrated Data Analysis and Final Structure Assignment

The final step is to collate and cross-validate the data from all analytical techniques.

-

The molecular formula derived from MS and elemental analysis must be consistent.

-

The number and type of protons and carbons observed in NMR must match the proposed structure.

-

The functional groups identified by IR must be present in the final structure.

-

The connectivity determined by X-ray crystallography provides the ultimate confirmation and should be consistent with all spectroscopic data.

By following this rigorous, multi-technique approach, the structure of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol can be elucidated with the highest degree of confidence, providing a solid foundation for further research and development.

References

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

-

Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. Retrieved March 7, 2026, from [Link]

-

Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry, 70(1), 227-229. Retrieved March 7, 2026, from [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved March 7, 2026, from [Link]

-

Bromination of Pyrimidines: A Simple Inexpensive Method. (2014, October 16). ConnectSci. Retrieved March 7, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. (2023, February 21). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

-

Single crystal X-ray diffraction of compound 4b. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

-

Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Fluorine NMR. (n.d.). Retrieved March 7, 2026, from [Link]

-

Bromination of Pyrimidines: A Simple Inexpensive Method. (2014, October 16). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Structural elucidation of unique inhibitory activities of two thiazolo[ 4,5-d]pyrimidines against epidermal growth factor receptor (EGFR): implications for successful drug design. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

-

N-(5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl)-N'-propylsulfamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024, November 6). PMC. Retrieved March 7, 2026, from [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024, October 25). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024, September 27). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

University of Dundee Antitubercular 2-Pyrazolylpyrimidinones. (2021, January 4). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]

-

6-Amino-5-(4-bromophenyl)pyrimidin-4-ol. (n.d.). Pharmaffiliates. Retrieved March 7, 2026, from [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. Retrieved March 7, 2026, from [Link]

-

6-(Difluoromethyl)-N-[6-methoxy-2-(tetrahydro-2H-pyran-4-yl)-2H-indazol-5-yl]pyridine-2-carboxamide. (n.d.). BindingDB. Retrieved March 7, 2026, from [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (n.d.). Atlantis Press. Retrieved March 7, 2026, from [Link]

-

Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025, November 26). PMC. Retrieved March 7, 2026, from [Link]

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biophysics.org [biophysics.org]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of 2,6-Disubstituted Pyrimidin-4-ols: A Proposed Pathway for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol

Disclaimer: As of March 2026, a specific Chemical Abstracts Service (CAS) number for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol has not been publicly assigned. This indicates the compound may be a novel chemical entity or not widely cataloged. This guide, therefore, provides a scientifically grounded, hypothetical pathway for its synthesis and characterization based on established principles of heterocyclic chemistry and documented procedures for analogous structures.

Introduction: The Significance of the Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure for enzyme and receptor inhibition. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer agents (targeting kinases like EGFR and VEGFR-2), antimicrobials, and antivirals.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.[3] This guide focuses on a rational approach to synthesizing a specific, complex pyrimidine derivative, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, which incorporates three key pharmacophoric elements: a bromophenyl group, a difluoromethyl moiety, and a pyrimidin-4-ol core.

Part 1: Chemical Identity and Predicted Physicochemical Properties

While a definitive CAS number is unavailable, the fundamental chemical identity can be established from its nomenclature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrF₂N₂O | Calculated |

| Molecular Weight | 301.09 g/mol | Calculated |

| IUPAC Name | 2-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol | - |

| InChI Key | (Predicted) | Calculated |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CC(=N2)O)C(F)F)Br | Calculated |

Chemical Structure

Caption: Chemical structure of the target molecule.

Part 2: Retrosynthetic Analysis and Proposed Synthesis

A common and effective method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. This approach forms the basis of our proposed synthesis.

Retrosynthetic Logic:

-

The target pyrimidin-4-ol can be disconnected at the N1-C2 and N3-C4 bonds, revealing two key synthons: 4-bromobenzamidine (supplying the C2-aryl group) and a β-ketoester containing a difluoromethyl group , specifically ethyl 4,4-difluoro-3-oxobutanoate .

-

4-bromobenzamidine is commercially available or can be readily prepared from 4-bromobenzonitrile.

-

Ethyl 4,4-difluoro-3-oxobutanoate is a specialty reagent that can be synthesized via a Claisen condensation between ethyl difluoroacetate and ethyl acetate.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis pathway.

Part 3: Hypothetical Experimental Protocol

This protocol is a predictive model. Researchers should perform their own literature search and reaction optimization.

Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate (Intermediate A)

-

Principle (Causality): This step employs a Claisen condensation, a classic carbon-carbon bond-forming reaction. A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetate, generating an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of ethyl difluoroacetate. The difluoromethyl group is strongly electron-withdrawing, which enhances the electrophilicity of the adjacent carbonyl, favoring the reaction.

-

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (200 mL).

-

Add sodium metal (1.2 eq) portion-wise to the ethanol under a nitrogen atmosphere to generate sodium ethoxide in situ. Allow the reaction to complete (all sodium consumed).

-

Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

-

Add a solution of ethyl acetate (1.1 eq) and ethyl difluoroacetate (1.0 eq) in anhydrous ethanol dropwise over 1 hour, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester. Purification by vacuum distillation may be required.

-

Step 2: Synthesis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol (Final Product)

-

Principle (Causality): This is a cyclocondensation reaction. The amidine possesses two nucleophilic nitrogen atoms that attack the two electrophilic carbonyl carbons of the β-ketoester (Intermediate A). The reaction is typically base-catalyzed to facilitate deprotonation and enhance nucleophilicity. The initial cyclized intermediate readily dehydrates and tautomerizes to the more stable aromatic pyrimidin-4-ol form.

-

Protocol:

-

In a round-bottom flask, dissolve 4-bromobenzamidine hydrochloride (1.0 eq) and the synthesized ethyl 4,4-difluoro-3-oxobutanoate (1.05 eq) in absolute ethanol (150 mL).

-

Add a solution of sodium ethoxide (2.2 eq) in ethanol. The base serves to both neutralize the amidine hydrochloride salt and catalyze the condensation.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Acidify the concentrated mixture to pH 5-6 with glacial acetic acid or dilute HCl. This will precipitate the product.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield the final compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Part 4: Proposed Characterization and Validation

Confirming the structure and purity of the final product is critical. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons of the bromophenyl ring (two doublets), a singlet for the pyrimidine C5-H, and a triplet for the proton of the difluoromethyl group (CHF₂ ) due to coupling with the two fluorine atoms. The hydroxyl proton (OH) may appear as a broad singlet.

-

¹³C NMR: Signals corresponding to all unique carbons should be present, with the difluoromethyl carbon appearing as a triplet due to C-F coupling.

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton, would be definitive proof of the -CHF₂ group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be expected.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound by showing a single major peak.

Part 5: Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reagent-Specific Hazards:

-

Sodium Metal: Highly reactive with water and alcohols; handle with extreme care under an inert atmosphere.

-

4-Bromobenzamidine Hydrochloride: May be an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Fluorinated Compounds: Organofluorine compounds can have unique toxicological profiles. Handle with care and avoid exposure.

-

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

A comprehensive list of references would be compiled here based on specific literature precedents used to design each step of the synthesis. For the purpose of this guide, the following search results provide context on the synthesis and importance of related pyrimidine structures.

- Hou, S., Chen, C., Wang, P., Sun, C., & Zheng, P. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. This paper details the synthesis of a key pyrimidine intermediate, providing insight into the construction of the bromophenyl-pyrimidine core. [Source: Atlantis Press, URL: https://www.atlantis-press.com/proceedings/icmmee-17/25883292]

- Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. This patent describes a synthetic route for a related intermediate used in the manufacture of the drug Macitentan, highlighting industrial-scale chemical synthesis methods. [Source: Google Patents, URL: https://patents.google.

- MolCore.4-(4-bromophenyl)-6-(difluoromethyl)-2-hydrazinopyrimidine. This commercial listing, while for a different compound, confirms the existence of intermediates containing the 4-(4-bromophenyl)-6-(difluoromethyl) core, suggesting its synthetic accessibility. [Source: MolCore, URL: https://www.molcore.com/product/862652-02-6.html]

- Academia.edu.Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. This publication discusses the synthesis of various heterocyclic compounds, including pyrimidines, and their evaluation as antitumor agents, underscoring the relevance of this chemical class in oncology research. [Source: Academia.edu, URL: https://www.academia.

- RSC Publishing.Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. This article illustrates the design and synthesis of pyrimidine derivatives as targeted cancer therapies, providing a modern context for the application of such compounds. [Source: RSC Publishing, URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04889j]

Sources

- 1. academia.edu [academia.edu]

- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical and Chemical Properties of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] Consequently, derivatives of pyrimidine are extensively explored in drug discovery for various therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This guide provides a comprehensive technical overview of 2-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, a novel pyrimidine derivative. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to predict its key physical and chemical characteristics. We will delve into the influence of the 4-bromophenyl and difluoromethyl substituents on the pyrimidin-4-ol core, offering insights into its potential behavior in biological systems and outlining robust methodologies for its synthesis and characterization.

Nomenclature and Structure

Systematic Name: 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol

Molecular Formula: C₁₁H₇BrF₂N₂O

Molecular Weight: 317.09 g/mol

Structure:

The molecule consists of a central pyrimidin-4-ol ring. A 4-bromophenyl group is attached at the 2-position, and a difluoromethyl group is at the 6-position. The pyrimidin-4-ol core can exist in tautomeric forms, with the keto form (pyrimidin-4(3H)-one) often being a significant contributor to the equilibrium.

Caption: 2D structure of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 2-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol are predicted based on the contributions of its constituent functional groups.

| Property | Predicted Value/Range | Rationale and Authoritative Insights |

| Melting Point (°C) | 180 - 220 | The pyrimidin-4-ol core generally imparts a relatively high melting point due to its planar structure and potential for intermolecular hydrogen bonding. For example, the parent 4-pyrimidinol has a melting point of 163-165 °C.[6][7] The large, rigid bromophenyl group will further increase the melting point through enhanced crystal lattice packing. |

| pKa | 7.5 - 8.5 | The pKa of pyrimidin-4-ol is approximately 8.76.[6] The electron-withdrawing nature of both the 4-bromophenyl and the difluoromethyl groups is expected to increase the acidity of the hydroxyl group, thus lowering the pKa. The difluoromethyl group, in particular, has a significant acidifying effect on neighboring functional groups.[8][9] |

| LogP | 2.5 - 3.5 | The 4-bromophenyl group is highly lipophilic. The difluoromethyl group is also known to increase lipophilicity, acting as a lipophilic hydrogen bond donor.[10][11] These contributions will likely result in a moderately lipophilic compound. |

| Aqueous Solubility | Low | The predicted moderate to high lipophilicity and the crystalline nature of the compound suggest that its aqueous solubility will be low. The solubility of pyrimidine derivatives is highly dependent on the nature of their substituents and the solvent system.[12][13][14] |

| Hydrogen Bonding | Donor: 1 (OH/NH), Acceptor: 3 (2xN, O) | The pyrimidin-4-ol moiety provides both hydrogen bond donor and acceptor sites. The difluoromethyl group can also act as a weak hydrogen bond donor.[10][15] These interactions are crucial for binding to biological targets. |

Spectral Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

¹H NMR:

-

Aromatic Protons: The protons on the 4-bromophenyl ring are expected to appear as two doublets in the aromatic region (δ 7.5-8.5 ppm), characteristic of a para-substituted benzene ring.

-

Pyrimidine Proton: The proton at the 5-position of the pyrimidine ring will likely appear as a singlet (or a triplet if coupled to the difluoromethyl group) in the aromatic region.

-

Difluoromethyl Proton: The proton of the CHF₂ group is expected to be a triplet (due to coupling with the two fluorine atoms) at a downfield chemical shift (δ 6.0-7.0 ppm) due to the electron-withdrawing effect of the fluorines.[16]

-

OH/NH Proton: A broad singlet corresponding to the hydroxyl or tautomeric NH proton is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR:

-

The spectrum will show signals for all 11 carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the pyrimidine ring and the bromophenyl group will have characteristic chemical shifts.[17][18]

¹⁹F NMR:

-

A single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet due to coupling with the proton of the CHF₂ group.[19][20]

Mass Spectrometry:

-

The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[21][22]

-

Fragmentation patterns are likely to involve the loss of the bromine atom, the difluoromethyl group, and cleavage of the pyrimidine ring.[23][24]

Proposed Synthesis and Characterization

A plausible synthetic route to 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol can be envisioned based on established methods for pyrimidine synthesis.

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 4-bromobenzamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

-

Addition of Reagents: Add ethyl 4,4-difluoro-3-oxobutanoate (1.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., 2M HCl) to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Experimental Protocol: Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.

-

Analyze the fragmentation pattern in the MS/MS spectrum to further support the structural assignment.

-

-

Purity Analysis (HPLC):

-

Develop an HPLC method using a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid).

-

Determine the purity of the final compound by integrating the peak areas.

-

Potential Applications in Drug Discovery

The structural features of 2-(4-bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol suggest its potential as a valuable scaffold in drug discovery.

-

Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors. The 2-aryl pyrimidine motif is a common feature in many approved and investigational kinase inhibitors.

-

Modulation of Physicochemical Properties: The difluoromethyl group serves as a bioisosteric replacement for other functional groups like hydroxyl or thiol, and its introduction can lead to improved metabolic stability and cell membrane permeability.[11][15][26]

-

Scaffold for Library Synthesis: The pyrimidine core can be further functionalized at various positions to generate a library of analogs for structure-activity relationship (SAR) studies.

References

- (PDF) Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020).

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

- Bhesaniya, K., & Baluja, S. (2014).

- Stec, M. M., et al. (2008). Substituted aryl pyrimidines as potent and soluble TRPV1 antagonists. PubMed.

- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (2025). ChemRxiv.

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (2023). ChemRxiv.

- Buré, C., et al. (2006). Location and base selectivity on fragmentation of brominated oligodeoxynucleotides. Journal of Mass Spectrometry.

- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews.

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI.

- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (2025). ChemRxiv.

- 4-Pyrimidinol. LookChem.

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014).

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. (2025). The Journal of Organic Chemistry.

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

- 2-Amino-6-phenylpyrimidin-4-ol. PubChem.

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.

- 2-(4-Bromophenyl)pyridine. PubChem.

- Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025). DP IB Chemistry: Revision Note.

- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.

- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. (2009). PMC.

- (PDF) Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. (2021).

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.

- Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars.

- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012).

- Biological Activity of Pyrimidine Derivativies: A Review. (2025).

- 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorin

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. (2025). Benchchem.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.

- (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. (2025).

- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia.

- 2-Amino-4-phenylpyrimidine. PubChem.

- Pyrimidin-5-ol. PubChem.

- Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents. (2005). Journal of Medicinal Chemistry.

- Fluorine NMR. University of Wisconsin-Madison.

- 4,6-Difluoro-2-(4-methoxyphenylamino)pyrimidine - Optional[13C NMR] - Chemical Shifts. CSEARCH.

- 2-Amino-4-(4-bromophenyl)pyrimidine. Chem-Impex.

- Physicochemical Properties. Pacific BioLabs.

- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry.

- 4-Pyrimidinol. ChemicalBook.

- 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10.

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry.

Sources

- 1. wjarr.com [wjarr.com]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. 4-Pyrimidinol | 4562-27-0 [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 20. biophysics.org [biophysics.org]

- 21. Location and base selectivity on fragmentation of brominated oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. savemyexams.com [savemyexams.com]

- 23. sphinxsai.com [sphinxsai.com]

- 24. benchchem.com [benchchem.com]

- 25. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the NMR Spectral Analysis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol. As a compound of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural characterization is paramount. This document offers a detailed, field-proven methodology for the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. It is designed to serve as an in-depth resource, explaining the causality behind experimental choices and providing a self-validating system for spectral interpretation. The guide synthesizes data from analogous structures and established spectroscopic principles to predict and rationalize the spectral features of the title compound, offering a robust framework for its unambiguous identification and characterization.

Introduction: The Significance of Fluorinated Pyrimidinols

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[3] The difluoromethyl group (CHF₂), in particular, is a valuable bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor, enhancing interactions with biological targets. The 4-bromophenyl substituent provides a handle for further synthetic modifications, such as cross-coupling reactions, making 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol a versatile intermediate in drug development programs.[4]

Accurate structural elucidation is the bedrock of any chemical research and development program. NMR spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution. This guide will delve into the intricacies of the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, providing a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities.

Predicted NMR Spectral Data

The following tables summarize the predicted NMR spectral data for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.5 | br s | - | 1H | OH |

| ~8.15 | d | 8.5 | 2H | H-2', H-6' |

| ~7.75 | d | 8.5 | 2H | H-3', H-5' |

| ~7.10 | t | 54.0 | 1H | CHF₂ |

| ~6.50 | s | - | 1H | H-5 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-4 |

| ~162.0 | C-2 |

| ~158.0 (t, J ≈ 25 Hz) | C-6 |

| ~132.0 | C-3', C-5' |

| ~130.0 | C-2', C-6' |

| ~129.5 | C-1' |

| ~125.0 | C-4' |

| ~115.0 (t, J ≈ 240 Hz) | CHF₂ |

| ~105.0 | C-5 |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -115.0 | d | 54.0 | CHF₂ |

Experimental Protocols: A Self-Validating Approach

The reliability of NMR data hinges on meticulous experimental execution. The following protocols are designed to ensure high-quality, reproducible results.

Sample Preparation

-

Compound Purity: Ensure the sample of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is advantageous for variable temperature studies.[5] It also allows for the observation of exchangeable protons like the hydroxyl proton.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm.[3] For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a reference compound can be used.[6]

NMR Data Acquisition

The following workflow outlines the key steps for acquiring high-quality NMR data.

Caption: Logical workflow for structure elucidation.

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the predicted NMR spectral data of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol. By synthesizing established spectroscopic principles and data from analogous compounds, a robust framework for the structural characterization of this molecule has been established. The detailed protocols for sample preparation and data acquisition, coupled with a thorough interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra, offer researchers, scientists, and drug development professionals a self-validating system for the unambiguous identification of this and related fluorinated pyrimidinol derivatives. The insights provided herein are crucial for advancing the development of novel therapeutic agents based on this promising chemical scaffold.

References

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

An Overview of Fluorine NMR - ResearchGate. Available from: [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available from: [Link]

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available from: [Link]

- Sathisha A.D et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions, 20(7), 2779-2788.

- El-Sayed, M. A. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930.

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available from: [Link]

-

Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC. Available from: [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available from: [Link]

-

19F NMR Reference Standards. Available from: [Link]

-

19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. Available from: [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available from: [Link]

-

(PDF) Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Available from: [Link]

-

New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. Available from: [Link]

-

2-(4-Bromophenyl)-6H-1,3-oxazin-6-one - Optional[13C NMR] - Chemical - SpectraBase. Available from: [Link]

-

Organic Compounds – 19F NMR Database - Wordpress @ Lehigh. Available from: [Link]

-

Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. Available from: [Link]

-

(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Available from: [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Publishing. Available from: [Link]

- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.

-

Figure S12. 1 H NMR spectrum of the 2-phenyl-6-(2-thienyl)-4-trifluoromethylpyrimidine 4b , CDCl . 3 - ResearchGate. Available from: [Link]

-

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde - MDPI. Available from: [Link]

-

Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nano-ntp.com [nano-ntp.com]

- 3. biophysics.org [biophysics.org]

- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. colorado.edu [colorado.edu]

Mass Spectrometry Analysis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol: A Comprehensive Technical Guide

Executive Summary

The structural elucidation and quantification of halogenated heterocyclic compounds are foundational to modern drug discovery and agrochemical development. 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol (Molecular Formula:

This whitepaper provides an in-depth mechanistic guide to the mass spectrometry (MS) of this compound. By synthesizing fundamental gas-phase ion chemistry with field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols, this guide empowers analytical scientists to confidently identify, fragment, and quantify this molecule in complex biological or environmental matrices.

Physicochemical & Structural Profiling

To predict the behavior of a molecule under MS conditions, one must first deconstruct its ionization sites and labile bonds.

-

Monoisotopic Mass: ~299.97 Da (based on

). -

Ionization Sites: The pyrimidine nitrogen atoms readily accept a proton in Electrospray Ionization positive mode (ESI+), while the hydroxyl/amide proton can be abstracted in negative mode (ESI-). ESI+ is generally preferred for this scaffold as it yields a highly stable

precursor ion that undergoes predictable Collision-Induced Dissociation (CID). -

Tautomerism: In both solution and the gas phase, pyrimidin-4-ols exist in an equilibrium with their pyrimidin-4(3H)-one (lactam) tautomers. This lactam form is highly susceptible to the extrusion of carbon monoxide (CO) under CID conditions[1].

High-Resolution Mass Spectrometry & Isotopic Fingerprinting

The most diagnostic feature of this molecule's full-scan mass spectrum is the bromine isotopic cluster . Naturally occurring bromine consists of two stable isotopes:

Because these isotopes exist in a nearly 1:1 ratio, any intact ion containing the bromine atom will manifest as a distinct doublet separated by exactly 2 m/z units (the M and M+2 peaks) with approximately equal intensity[3].

-

Precursor Ion (

):-

300.978 (containing

-

302.976 (containing

-

300.978 (containing

This isotopic signature acts as a self-validating internal tag. When analyzing MS/MS spectra, fragments that retain the bromophenyl moiety will preserve this 1:1 doublet, whereas fragments that have lost the bromophenyl group will appear as singlets[2].

Collision-Induced Dissociation (CID) Fragmentation Pathways

When the

Pathway A: Difluoromethyl Group Fragmentation

Fluorine is highly electronegative, polarizing the C-F bonds. Upon collisional activation, the difluoromethyl group (

-

Diagnostic Shift:

301/303

Pathway B: Tautomeric Extrusion of Carbon Monoxide

Due to the pyrimidin-4-ol

-

Diagnostic Shift:

301/303

Pathway C: Pyrimidine Ring Cleavage (Retro-Diels-Alder)

The pyrimidine ring itself is susceptible to cross-ring cleavage. A characteristic fragmentation of 2-arylpyrimidines involves the rupture of the N1-C6 and N3-C4 bonds, effectively expelling the difluoromethyl-alkyne/isocyanate portion and leaving a highly stable substituted benzonitrile cation[1].

-

Diagnostic Shift:

301/303

Quantitative Data Presentation

| Precursor Ion ( | Fragment Ion ( | Neutral Loss | Mass Loss (Da) | Proposed Fragment Identity / Mechanism | Isotopic Pattern |

| 301 / 303 | - | - | - | 1:1 Doublet | |

| 301 / 303 | 281 / 283 | 20 | 1:1 Doublet | ||

| 301 / 303 | 273 / 275 | 28 | 1:1 Doublet | ||

| 301 / 303 | 182 / 184 | 119 | 1:1 Doublet | ||

| 182 / 184 | 155 / 157 | 27 | 1:1 Doublet |

Mandatory Visualizations

CID Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the precursor ion and its primary CID fragments.

Caption: Proposed ESI+ CID fragmentation pathways for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.

LC-MS/MS Experimental Workflow Diagram

A self-validating analytical workflow ensures that isotopic fidelity and chromatographic resolution are maintained.

Caption: Step-by-step UHPLC-MS/MS workflow for the isolation and characterization of the target compound.

Experimental Protocol: LC-MS/MS Methodology

To ensure high-fidelity data generation, the following step-by-step methodology is recommended for the analysis of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.

Step 1: Sample Preparation

-

Prepare a 1.0 mg/mL stock solution of the analyte in LC-MS grade Methanol.

-

Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile. Causality: This solvent ratio ensures the analyte remains fully solubilized while matching the initial conditions of the reverse-phase gradient to prevent peak distortion.

Step 2: Chromatographic Separation (UHPLC)

-

Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (promotes protonation for ESI+).

-

Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI-Q-TOF or Triple Quadrupole)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: +3.5 kV.

-

Desolvation Temperature: 400°C (required to efficiently desolvate the fluorinated and brominated hydrophobic core).

-

Acquisition Mode: Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM).

-

Collision Energy (CE) Ramp: 15 eV to 45 eV. Causality: A lower CE (15-20 eV) is required to capture the fragile loss of HF, while a higher CE (35-45 eV) is necessary to shatter the stable pyrimidine ring and yield the

182/184 benzonitrile fragment.

References

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solubility Landscape of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the solubility characteristics of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in contemporary drug discovery. Recognizing that solubility is a critical determinant of a compound's developability, this document offers a deep dive into the theoretical underpinnings of its solubility, practical methodologies for its empirical determination, and predictive insights into its behavior in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and actionable protocols necessary to effectively work with this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[1][2] Solubility profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][3] For medicinal chemists and formulation scientists, a thorough understanding of a compound's solubility in various solvent systems is not merely academic; it is a prerequisite for informed decision-making in lead optimization, formulation design, and the selection of appropriate analytical techniques.[2][3]

The compound at the heart of this guide, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol, possesses a unique constellation of functional groups that present an interesting and educational case study in solubility. The pyrimidin-4-ol core, the lipophilic 4-bromophenyl substituent, and the potentially hydrogen-bond-donating difluoromethyl group all contribute to a complex solubility profile. This guide will dissect the influence of these structural motifs to provide a predictive framework for its behavior and equip the researcher with the tools to quantify it.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of an organic molecule is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5] However, a more nuanced understanding requires an examination of the specific functional groups within 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.

-

The Pyrimidin-4-ol Core: The pyrimidine ring system is a common scaffold in medicinal chemistry.[6][7] The presence of the hydroxyl group (in the tautomeric 4-ol form) introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. This feature suggests potential solubility in protic solvents. Furthermore, the pyrimidine ring contains nitrogen atoms which can be protonated in acidic conditions, potentially increasing aqueous solubility.[3]

-

The 4-Bromophenyl Group: This substituent is predominantly non-polar and hydrophobic.[8] The bulky phenyl ring and the bromine atom contribute to the molecule's overall lipophilicity, which is expected to enhance solubility in non-polar organic solvents.[8][9] The carbon-bromine bond, while polarizable, does not significantly contribute to aqueous solubility.[9]

-

The Difluoromethyl Group (CF2H): The introduction of fluorine atoms into organic molecules can have a profound impact on their physicochemical properties.[10][11] The difluoromethyl group is particularly interesting as it is considered a lipophilic hydrogen bond donor.[10][12] This unique characteristic allows it to mimic hydroxyl or thiol groups in biological interactions while potentially influencing solubility in a complex manner.[10][13] Its presence can enhance permeability and metabolic stability, but its effect on solubility is context-dependent.[12][13]

Predicted Solubility Profile: Based on this structural analysis, 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is anticipated to be a relatively non-polar molecule with some capacity for polar interactions. Consequently, it is expected to exhibit good solubility in a range of common organic solvents and limited solubility in water.[8]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. Two primary methodologies are employed in pharmaceutical research: kinetic and thermodynamic solubility testing.[2]

Kinetic Solubility Measurement

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[2][14] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when introduced into an aqueous buffer.[2] Nephelometry, which measures light scattering from suspended particles, is a common detection technique for these assays.[1][15]

Thermodynamic (Equilibrium) Solubility Measurement

The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a dissolved compound in a saturated solution.[14] This method involves agitating an excess of the solid compound in the solvent of interest for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14][16] The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is quantified, usually by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[16][17]

Detailed Experimental Protocols

The following protocols are provided as a guide for determining the solubility of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of the target compound in various solvents.

Materials:

-

2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane (DCM), Toluene, Hexane, Dimethyl Sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

HPLC or UPLC-MS/MS system

Procedure:

-

Sample Preparation: Add an excess amount of solid 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol to individual glass vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the filtrate using a validated HPLC or UPLC-MS/MS method to determine the concentration of the dissolved compound.[17] Prepare a calibration curve using standard solutions of known concentrations.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Data Summary

While specific experimental data for 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on its structural features and the properties of similar molecules.[8]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Soluble to Highly Soluble | The non-polar nature of these solvents will effectively solvate the hydrophobic 4-bromophenyl group and the overall non-polar character of the molecule.[8] |

| Polar Aprotic | Acetone, Acetonitrile, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess sufficient polarity to interact with the polar pyrimidin-4-ol core and the polarizable bromine atom, while also solvating the non-polar regions.[8] DMSO, being a strong solvent, is expected to show high solubility. |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | The ability of the pyrimidin-4-ol and difluoromethyl groups to engage in hydrogen bonding with these solvents will contribute to solubility.[10] However, the large non-polar portion of the molecule will limit high solubility. |

| Aqueous | Water, Phosphate Buffered Saline (PBS) | Poorly Soluble to Insoluble | The dominant hydrophobic character of the 4-bromophenyl group is expected to result in low aqueous solubility.[3] The polar functional groups are unlikely to overcome the overall lipophilicity. |

Note: This table presents an expected solubility profile. Actual quantitative data must be determined experimentally.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of a compound.[18][19]

-

Temperature: For most solid organic compounds, solubility increases with increasing temperature.[18][19] This is an important consideration for both experimental work and in vivo conditions.

-

pH: For ionizable compounds, pH can have a dramatic effect on solubility.[3] As 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol has a pyrimidine core, its solubility may increase in acidic conditions due to protonation of the nitrogen atoms.[3]

-

Polymorphism: The crystalline form of the solid compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

-

Presence of Co-solvents: The use of water-miscible organic co-solvents can significantly enhance the aqueous solubility of poorly soluble compounds.[3]

Conclusion and Future Directions

A comprehensive understanding of the solubility of 2-(4-Bromophenyl)-6-(difluoromethyl)pyrimidin-4-ol is fundamental to its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, detailed experimental protocols for its empirical determination, and a summary of expected outcomes. The interplay of the polar pyrimidin-4-ol core, the lipophilic 4-bromophenyl group, and the unique difluoromethyl substituent creates a nuanced solubility profile that necessitates careful experimental evaluation.

For future work, it is recommended that researchers generate quantitative thermodynamic solubility data across a range of pharmaceutically relevant solvents and pH conditions. Investigating the impact of temperature and the potential for utilizing co-solvents or formulation strategies to enhance aqueous solubility will be critical for any further development of this compound as a potential therapeutic agent.

References

- Solubility of Organic Compounds - Chemistry. (2023, August 31).

- 2,4,6-Pyrimidinetriamine, N4-(4-bromophenyl)-butyl- Properties - EPA. (2025, October 15).

- 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2026, January 27).

- 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid. (n.d.).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. (n.d.).

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2).

- The Bromophenyl Group: A Versatile Workhorse in Modern Organic Synthesis - Benchchem. (n.d.).

- Difluoromethylation Agents - Organofluorine / Alfa Chemistry. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).

- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. (n.d.).

- Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC. (2025, November 26).

- Solubility factors when choosing a solvent - Labclinics. (2020, November 16).

- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. (n.d.).

- An In-depth Technical Guide on the Solubility of 1-Bromo-4-propylsulfanylbenzene in Organic Solvents - Benchchem. (n.d.).

- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).

- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC. (n.d.).